1-{[(4-Ethylphenyl)amino]methyl}cyclobutan-1-ol
Description
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Properties
IUPAC Name |
1-[(4-ethylanilino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-11-4-6-12(7-5-11)14-10-13(15)8-3-9-13/h4-7,14-15H,2-3,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWLWGXSBVDIKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[(4-Ethylphenyl)amino]methyl}cyclobutan-1-ol is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate the activity of these targets, leading to a range of biological effects. Such interactions can influence cellular pathways associated with proliferation, apoptosis, and signal transduction.
Cytotoxic Activity
Research has indicated that this compound exhibits notable cytotoxic properties against various cancer cell lines. The compound's effectiveness is often quantified using the half-maximal inhibitory concentration (IC50) metric, which provides insight into its potency.
Table 1: Cytotoxic Activity of this compound Against Various Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung carcinoma) | <10 | |
| A375 (Melanoma) | 5.7 | |
| Hela (Cervical carcinoma) | Not active | |
| K562 (Leukemia) | % inhibition: 25.1 |
Case Studies
Several studies have explored the biological effects of this compound in vitro and in vivo:
- In Vitro Studies : In a study examining the cytotoxic effects on human umbilical vein endothelial cells (HUVEC), the compound demonstrated significant inhibition of cell proliferation induced by vascular endothelial growth factor (VEGF). The IC50 values were reported as 1.4 µM for VEGF-induced proliferation, indicating a strong potential for anti-angiogenic applications .
- In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy of the compound. In one study, administration of this compound resulted in marked tumor regression in xenograft models, suggesting its potential as an anticancer agent .
Therapeutic Applications
The diverse biological activities of this compound suggest several therapeutic applications:
- Anticancer Therapy : Given its cytotoxic effects on various cancer cell lines, this compound holds promise as a potential anticancer agent.
- Anti-Angiogenesis : Its ability to inhibit endothelial cell proliferation indicates potential use in treating conditions characterized by excessive angiogenesis, such as tumors and certain chronic inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
